molecular formula C10H11IO3 B1451341 Methyl 4-ethoxy-3-iodobenzoate CAS No. 1131588-13-0

Methyl 4-ethoxy-3-iodobenzoate

Cat. No. B1451341
M. Wt: 306.1 g/mol
InChI Key: WOQIEYLCMSOXPO-UHFFFAOYSA-N
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Description

“Methyl 4-ethoxy-3-iodobenzoate” is a chemical compound . It is an iodinated derivative of methyl benzoate .


Molecular Structure Analysis

The molecular formula of “Methyl 4-ethoxy-3-iodobenzoate” is C10H11IO3 . Its average mass is 306.097 Da and its monoisotopic mass is 305.975281 Da .

Scientific Research Applications

Safe and Practical Difluoromethylation

Jeffrey B. Sperry and Karen Sutherland demonstrated the difluoromethylation of Methyl 4-hydroxy-3-iodobenzoate, closely related to the compound , highlighting a safe and practical procedure for producing high-purity yields on a multikilogram scale. This process exemplifies the use of Methyl 4-ethoxy-3-iodobenzoate derivatives in facilitating reactions under conditions that prioritize safety and efficiency, making it relevant for large-scale organic synthesis (Sperry & Sutherland, 2011).

Novel Formation of Iodobenzene Derivatives

The work by S. Matsumoto, K. Takase, and K. Ogura explores the reaction of Methyl 4-ethoxy-3-iodobenzoate derivatives with iodine under UV irradiation to form iodine-substituted benzenes. This innovative approach underscores the compound's utility in synthesizing iodobenzene derivatives, contributing to the diverse applications of iodine in organic chemistry and material science (Matsumoto, Takase, & Ogura, 2008).

Synthesis of 4-(2-Ethoxy-2-oxo-ethoxy)-3-nitrobenzoic Methyl Ester

Yin Dulin's research on synthesizing novel compounds from Methyl 4-ethoxy-3-iodobenzoate derivatives demonstrates the compound's versatility in creating complex molecules. This study provides valuable insights into optimizing reaction conditions to achieve high yields and purity, essential for the development of pharmaceuticals and organic materials (Yin, 2007).

Iodobenzene-catalyzed Alpha-acetoxylation of Ketones

The research by M. Ochiai and colleagues illustrates the catalytic use of Methyl 4-ethoxy-3-iodobenzoate derivatives in the alpha-oxidation of ketones, showcasing the compound's role in facilitating oxidation reactions. This study highlights its potential applications in synthesizing alpha-acetoxy ketones, valuable intermediates in organic synthesis (Ochiai et al., 2005).

Synthesis and Application in Imaging Inflammation

Haofan Wang et al. utilized a derivative of Methyl 4-ethoxy-3-iodobenzoate for synthesizing a new probe for imaging inflammation, highlighting its application in developing diagnostic tools. This underscores the compound's potential in biomedical research, particularly in designing radiopharmaceuticals for imaging applications (Wang et al., 2009).

Safety And Hazards

The safety data sheet for “Methyl 4-ethoxy-3-iodobenzoate” advises against its use for medicinal, household or other use . It is recommended for R&D use only .

properties

IUPAC Name

methyl 4-ethoxy-3-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO3/c1-3-14-9-5-4-7(6-8(9)11)10(12)13-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQIEYLCMSOXPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661085
Record name Methyl 4-ethoxy-3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-ethoxy-3-iodobenzoate

CAS RN

1131588-13-0
Record name Methyl 4-ethoxy-3-iodobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131588-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-ethoxy-3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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